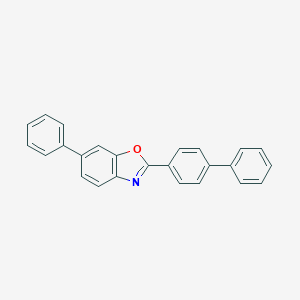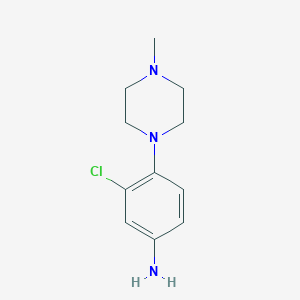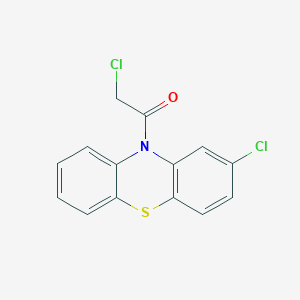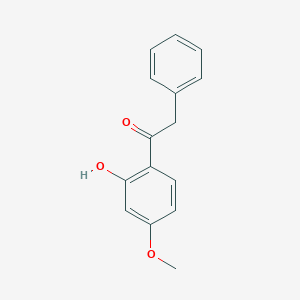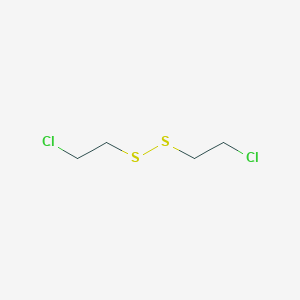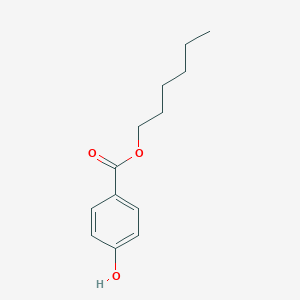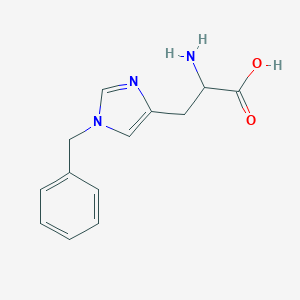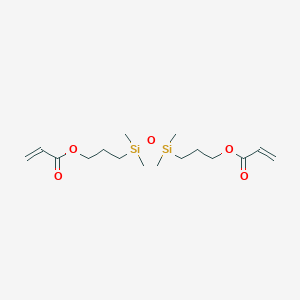
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate, also known as TMDS-DPDA, is a type of organic compound with a chemical formula of C18H30O4Si2. It is a colorless liquid that is commonly used in the field of polymer science due to its unique physical and chemical properties.
Mécanisme D'action
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate acts as a crosslinking agent by reacting with the functional groups of the polymer chains, such as hydroxyl and carboxyl groups. The reaction between (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate and the polymer chains forms a three-dimensional network structure, which enhances the mechanical and thermal properties of the polymer. As a photoinitiator, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate undergoes a photochemical reaction upon exposure to UV light, which initiates the polymerization reaction of the photopolymerizable materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. However, it is considered to be a low toxicity compound and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has several advantages for lab experiments. It is a highly efficient crosslinking agent that can enhance the mechanical and thermal properties of polymers. Additionally, it has excellent adhesion properties, making it a suitable coating material. However, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has some limitations. It is sensitive to moisture and requires careful handling to avoid hydrolysis. Furthermore, its high reactivity can make it challenging to control the crosslinking reaction.
Orientations Futures
There are several future directions for the research and development of (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. One potential direction is to investigate its use as a crosslinking agent for the synthesis of biodegradable polymers. Additionally, its use as a photoinitiator for the synthesis of 3D printing materials could be explored. Furthermore, the development of new synthesis methods for (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate could lead to improved efficiency and lower costs. Overall, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has significant potential for further research and development in the field of polymer science.
Méthodes De Synthèse
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be synthesized through a two-step process. The first step involves the reaction of tetramethyldisiloxane with acryloyl chloride to form (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate. The second step involves the reaction of (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanoate with acryloyl chloride in the presence of a base to form (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate has various scientific research applications, especially in the field of polymer science. It is commonly used as a crosslinking agent for the synthesis of various polymers, such as polyurethane, polyester, and epoxy resins. (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can also be used as a photoinitiator in the synthesis of photopolymerizable materials. Furthermore, (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate can be used as a coating material due to its excellent adhesion properties.
Propriétés
Numéro CAS |
17898-71-4 |
|---|---|
Nom du produit |
(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl diacrylate |
Formule moléculaire |
C16H30O5Si2 |
Poids moléculaire |
358.58 g/mol |
Nom IUPAC |
3-[[dimethyl(3-prop-2-enoyloxypropyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
InChI |
InChI=1S/C16H30O5Si2/c1-7-15(17)19-11-9-13-22(3,4)21-23(5,6)14-10-12-20-16(18)8-2/h7-8H,1-2,9-14H2,3-6H3 |
Clé InChI |
AMZNFNXOVYDPBW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
SMILES canonique |
C[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)CCCOC(=O)C=C |
Autres numéros CAS |
17898-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



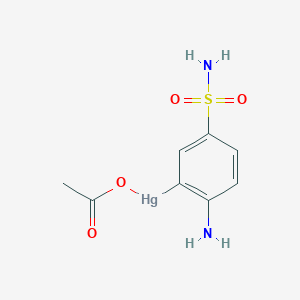
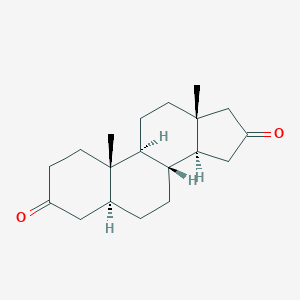
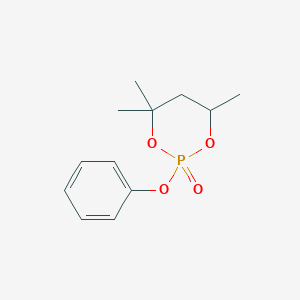
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)

